3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

Medicinal Chemistry Quality Control Assay Reproducibility

Medicinal chemistry campaigns targeting CNS kinase/GPCR pathways risk confounding from arachidonic acid cascade modulation. 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol (CAS 1341820-63-0) eliminates this confound with demonstrated 5-lipoxygenase inactivity at 100 μM. • Clean 5-LO profile - no off-target inflammatory pathway modulation • Chiral pyrrolidin-3-ol core - stereoselective synthesis of probe libraries • Orthogonal Br/F handles - divergent cross-coupling for SAR exploration ≥98% purity. In stock for immediate global dispatch.

Molecular Formula C11H13BrFNO
Molecular Weight 274.13 g/mol
Cat. No. B13612192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol
Molecular FormulaC11H13BrFNO
Molecular Weight274.13 g/mol
Structural Identifiers
SMILESC1CNCC1(CC2=CC(=C(C=C2)F)Br)O
InChIInChI=1S/C11H13BrFNO/c12-9-5-8(1-2-10(9)13)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2
InChIKeyQEHMJKIIIMGVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol Overview & Procurement


3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol (CAS: 1341820-63-0) is a pyrrolidine-based heterocyclic compound that belongs to the class of pyrrolidinol derivatives extensively studied for therapeutic applications [1]. Its molecular architecture comprises a saturated five-membered pyrrolidine ring bearing a tertiary hydroxyl group at the 3-position and an N-substituted 3-bromo-4-fluorobenzyl moiety . The presence of the halogenated benzyl group, specifically the 3-bromo-4-fluoro substitution pattern, distinguishes it from structurally related pyrrolidine building blocks by offering enhanced electrophilic reactivity and a balanced lipophilic-hydrophilic profile that is critical for membrane permeability and target engagement . This compound is primarily procured as a high-purity research intermediate for medicinal chemistry campaigns targeting kinase modulation, GPCR ligand development, and stereoselective synthesis of bioactive molecules [2].

Key Substituent 3-Bromo-4-fluorobenzyl electrophilic handle Enables cross-coupling and nucleophilic substitution
Core Scaffold Chiral pyrrolidin-3-ol H-bond donor/acceptor and stereochemical control
Procurement Grade High-purity research intermediate Supports kinase and GPCR lead optimization

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol: Why Analogs Cannot Substitute


Direct substitution of 3-(3-bromo-4-fluorobenzyl)pyrrolidin-3-ol with commonly available pyrrolidine analogs is scientifically unsound due to the synergistic influence of the 3-bromo-4-fluoro substitution pattern on the benzyl group and the 3-hydroxyl functionality on the pyrrolidine ring. As documented in vendor technical datasheets, the halogenated benzyl group imparts a distinct electrophilic reactivity and lipophilic character that is not replicated by non-halogenated (e.g., 3-benzylpyrrolidin-3-ol) or mono-halogenated (e.g., 3-(4-fluorobenzyl)pyrrolidin-3-ol) analogs . Furthermore, the tertiary alcohol at the 3-position of the pyrrolidine ring introduces a chiral center and a hydrogen-bonding donor/acceptor site that is absent in 1-(3-bromo-4-fluorobenzyl)pyrrolidine (CAS 1250093-66-3), thereby conferring fundamentally different conformational flexibility, hydrogen-bonding capacity, and metabolic stability [1]. These structural features collectively dictate the compound's binding affinity, selectivity profile, and pharmacokinetic properties, rendering generic substitution a high-risk endeavor for research continuity.

Why analogs differ
Target compound
3-Br,4-F benzyl + pyrrolidin-3-ol
Halogenation pattern: Non‑ or mono‑halogenated analogs (e.g., 3‑benzyl, 4‑F‑benzyl) shift reactivity and lipophilicity, altering membrane permeability and target engagement.
Analog example
3-Benzylpyrrolidin-3-ol (no halogens)
Tertiary alcohol: Des‑hydroxy analog (1‑(3‑Br,4‑F‑benzyl)pyrrolidine) removes H‑bond donor/acceptor and chiral center, changing conformational landscape and metabolic stability.
Analog example
1-(3-Bromo-4-fluorobenzyl)pyrrolidine (no 3‑OH)

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol: Quantitative Differentiation from Analogs


High Purity Specification for Assay Reproducibility

Procurement-grade 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is specified at ≥97% purity by commercial vendors, whereas many pyrrolidine building blocks in the same chemical space are offered without defined purity thresholds or at lower specifications (e.g., 95% for the mono-fluoro analog (S)-1-(4-fluorobenzyl)pyrrolidin-3-ol) . This quantitative difference in chemical purity directly correlates with reduced off-target effects in biological assays and improved reproducibility in structure-activity relationship (SAR) studies .

Purity specification
Data to verify
Target: ≥97% vs. mono‑F analog: 95%
Difference ≥2 percentage points
Higher purity may reduce off‑target effects in SAR studies
Supplier datasheet; independent lot verification recommended
Medicinal Chemistry Quality Control Assay Reproducibility

5-Lipoxygenase Inhibition Profile vs. Endogenous Analogs

In a comparative binding assay using rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase, 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol exhibited no significant activity (NS) at 100 μM [1]. This lack of activity is a critical differentiation from certain endogenous eicosanoid analogs such as 5,15-diHETE and 5-HETE, which show potent 5-lipoxygenase inhibition in the same assay system, with some lactone derivatives exhibiting up to a 10-fold enhancement in inhibitory activity [2]. This negative selectivity profile is valuable for medicinal chemists seeking to design compounds that avoid modulation of the 5-lipoxygenase pathway, thereby mitigating potential off-target inflammatory effects.

5‑LOX inhibition
Reported
NS (no significant activity) at 100 μM in RBL‑1 assay
Clean negative profile against 5‑LOX pathway
Comparators (5,15‑diHETE lactones) show 3‑ to 10‑fold inhibition
Inflammation Lipoxygenase Enzyme Inhibition

Lipophilicity and Molecular Weight for CNS Penetration

The molecular weight of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is 274.13 g/mol, with a predicted logP value of approximately 2.0-2.5 (class-level inference based on halogenation pattern) . In contrast, the des-halogenated analog 3-benzylpyrrolidin-3-ol (MW ~213.7 g/mol) and the mono-fluorinated analog 3-(4-fluorobenzyl)pyrrolidin-3-ol (MW ~195.2 g/mol) exhibit lower molecular weights and reduced lipophilicity . According to CNS MPO scoring criteria, the combination of a bromine atom and a fluorine atom on the benzyl ring places the compound within an optimal range for CNS penetration (MW 200-350 Da, clogP 2-4), a property not achieved by simpler non-halogenated or mono-halogenated pyrrolidines [1].

CNS property profile
Class‑level inference
MW 274.13 g/mol; predicted clogP ∼2.0–2.5
May support CNS penetration research (CNS MPO range)
Des‑halogenated and mono‑F analogs: lower MW and lipophilicity
CNS Drug Discovery Lipophilicity Physicochemical Properties

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol: Recommended Applications


Lead Optimization for CNS-Penetrant Kinase Inhibitors

Given its balanced lipophilicity (predicted clogP ~2.0-2.5) and molecular weight (274.13 g/mol) within the optimal CNS MPO range, 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol serves as an ideal scaffold for developing kinase inhibitors intended for neurological indications . The 3-bromo-4-fluoro substitution pattern on the benzyl ring enhances passive BBB permeability, while the pyrrolidin-3-ol moiety provides a hydrogen-bonding anchor for kinase hinge-region interactions [1]. This application is further supported by the compound's clean profile against 5-lipoxygenase, reducing the risk of off-target inflammatory effects that often complicate kinase inhibitor development [2].

Stereoselective Synthesis of Chiral Bioactive Molecules

The pyrrolidin-3-ol core introduces a chiral center at the 3-position, making 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol a valuable chiral building block for asymmetric synthesis . The presence of both bromine and fluorine substituents enables orthogonal functionalization through cross-coupling and nucleophilic aromatic substitution, respectively, facilitating the construction of structurally diverse and stereochemically defined compound libraries [1]. This is particularly relevant for medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs), where stereochemistry is often a critical determinant of binding affinity and functional activity [2].

FLAP/5-LOX-Negative Tool Compound Synthesis

The demonstrated lack of activity against RBL-1 5-lipoxygenase at 100 μM makes this compound an excellent candidate for generating tool compounds intended to probe biological pathways without confounding modulation of the arachidonic acid cascade . Researchers investigating targets in the kinase or GPCR space can utilize this pyrrolidinol derivative to ensure that observed phenotypic effects are not inadvertently mediated by 5-lipoxygenase inhibition, thereby improving the mechanistic clarity of their studies [1].

Application
Selection Property
Validation Focus
CNS‑penetrant kinase inhibitor design
Halogenation pattern and calculated lipophilicity
BBB permeability assessment; kinase binding assays
Chiral building block synthesis
Pyrrolidin‑3‑ol stereocenter
Enantioselectivity and GPCR target engagement
5‑LOX‑negative tool compound
Demonstrated lack of 5‑LOX activity
Selectivity validation against inflammatory pathway targets
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